3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
3-acetyl-1,6-dimethyl-4-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-9-10-16-15(11-12)18(14-7-5-4-6-8-14)17(13(2)21)19(22)20(16)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPMYHBMGJXZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2C3=CC=CC=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acetylacetone in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions in a suitable solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
Structure and Composition
3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one has a molecular formula of and a molecular weight of approximately 295.37 g/mol. The compound features a quinoline core structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines through intrinsic pathways and modulate cell cycle progression. In vitro studies demonstrated significant cytotoxicity against cancer cells, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Studies have shown that it possesses inhibitory effects against a range of bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects , potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells is currently under investigation.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one on human breast cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through activation of caspase pathways.
Case Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial activity of the compound against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory concentrations comparable to standard antibiotics, suggesting potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one with structurally related dihydroisoquinoline and quinoline derivatives from the literature (Table 1) .
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s dihydroquinolin-2-one core is a lactam, unlike the dihydroisoquinoline derivatives (e.g., 6g, 6e, 6f), which lack a ketone in the heterocyclic ring.
Substituent Effects: Electron-Withdrawing Groups: The 3-acetyl group in the target compound may reduce electron density in the aromatic system compared to methoxy groups in analogs like 6g or 6e. This could lower reactivity in electrophilic substitution reactions. Lipophilicity: The 4-phenyl group in the target compound increases hydrophobicity relative to methoxy-substituted analogs (6g, 6e, 6f), suggesting differences in membrane permeability or solubility.
Functional Group Impact :
- Sulfonyl vs. Acetyl : Compound 6e’s methylsulfonyl group is more polar and electron-withdrawing than the acetyl group in the target compound, which may enhance aqueous solubility but reduce bioavailability.
- Carboxamide vs. Lactam : Compound 6f’s carboxamide group offers hydrogen-bonding versatility, whereas the lactam in the target compound provides a fixed hydrogen-bond acceptor site.
Methoxy vs. Methyl Groups :
- Methoxy substituents (e.g., 6g, 6e) improve solubility via polarity but may reduce metabolic stability compared to methyl groups in the target compound.
Biological Activity
3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 291.3 g/mol. It is characterized by a quinoline structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that 3-acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective at low doses |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, which is critical for bacterial survival.
Anticancer Activity
3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one has also been studied for its anticancer properties. In particular, it has shown promise in inhibiting the growth of various cancer cell lines.
The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest it may bind to various enzymes and receptors involved in cell signaling pathways. For instance:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and cell cycle regulation.
Case Studies
Recent studies have highlighted the potential of 3-acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one as a lead compound in drug development:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against multi-drug resistant strains of bacteria. Results indicated that the compound significantly reduced bacterial load in vitro and showed potential for development into a therapeutic agent against resistant infections .
- Anticancer Research : In a preclinical trial involving pancreatic cancer models, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The study concluded that it could be further developed as a novel anticancer agent .
Q & A
Q. What are the established synthetic routes for 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
-
Step 1 : Condensation of substituted aniline derivatives with diketones or β-ketoesters under acidic conditions to form the quinolinone core.
-
Step 2 : Acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP).
-
Step 3 : Methylation at the 1- and 6-positions via nucleophilic substitution or Friedel-Crafts alkylation.
Optimization strategies: -
Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to monitor intermediate purity.
-
Adjust solvent polarity (e.g., dichloromethane for acetylation, DMF for alkylation) to improve yield .
- Data Table : Common Synthetic Parameters
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Acetic acid, H₂SO₄ | 80–100 | 60–75 |
| 2 | Ac₂O, DMAP | 25–40 | 70–85 |
| 3 | CH₃I, K₂CO₃, DMF | 60–80 | 50–65 |
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., acetyl group at C3, methyl groups at C1 and C6).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and aromatic C-H stretches.
- X-ray Crystallography : Resolve crystal packing and dihedral angles of the phenyl ring relative to the quinolinone core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Standardized Protocols : Use deuterated solvents consistently (e.g., CDCl₃ or DMSO-d₆) and report solvent peaks.
- Dynamic NMR (DNMR) : Investigate tautomeric equilibria in the dihydroquinolinone ring under variable temperatures.
- Comparative Analysis : Cross-reference with computational models (e.g., DFT-calculated chemical shifts) .
Q. What experimental designs are recommended to study the compound’s photophysical properties for potential optoelectronic applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism.
- Fluorescence Quantum Yield : Use integrating sphere setups with reference standards (e.g., quinine sulfate).
- Time-Resolved Spectroscopy : Employ femtosecond laser systems to study excited-state dynamics.
- Theoretical Modeling : Correlate experimental data with TD-DFT calculations to predict charge-transfer transitions .
Q. How can structure-activity relationship (SAR) studies be structured to explore its bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace acetyl with carbamate or alter methyl groups).
- In Vitro Assays : Test against target enzymes (e.g., kinases) or cell lines, using dose-response curves (IC₅₀ determination).
- Molecular Docking : Map interactions with protein binding pockets (e.g., using AutoDock Vina) to rationalize activity trends .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride).
- Waste Disposal : Quench reactive intermediates (e.g., methyl iodide residues) with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
